molecular formula C21H27NO8 B2761529 Ethyl 4-{4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-amido}benzoate CAS No. 1093406-40-6

Ethyl 4-{4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-amido}benzoate

Cat. No.: B2761529
CAS No.: 1093406-40-6
M. Wt: 421.446
InChI Key: NMMJQMRQMYERHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with multiple ring structures . It contains ethyl, amido, and benzoate functional groups .


Molecular Structure Analysis

The molecule contains a total of 60 bonds, including 33 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also features 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, and 1 twelve-membered ring .

Scientific Research Applications

Epoxy Resins-Polyamide Coating System

Ethyl 4-{4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-amido}benzoate plays a role in the synthesis of epoxy resins. Patel et al. (1998) synthesized bisesters using this compound and found that they are effective in creating polyamide resins (PAs) used as curing agents for both difunctional and trifunctional epoxy resins. These resins showed promising results in tests for scratch hardness, flexibility, impact strength, and chemical resistance (Patel et al., 1998).

Wolff-Kishner Reduction in Synthesis

Bashore et al. (2003) utilized a Wolff-Kishner reduction of a "twisted" amide, a derivative of this compound, in the synthesis of benzo-1-aza-adamantane. This process involved converting an intermediate amino ester into a severely "twisted amide," leading to high-yield production of the reduced target without hydrolysis to amino acid derivatives (Bashore et al., 2003).

In Magnesium Chloride-Supported Ziegler-Natta Catalysts

Sacchi et al. (1991) discussed the use of Ethyl benzoate, a related compound, in magnesium chloride-supported Ziegler-Natta catalysts. They found that the effectiveness of the catalytic system depends on the choice of both internal and external donors, and Ethyl benzoate plays a crucial role in affecting the stereoregularity of the products (Sacchi et al., 1991).

Amide Formation in Bioconjugation

Nakajima and Ikada (1995) explored the mechanism of amide formation using this compound in aqueous media. They found that the carboxyl groups in this compound can react quickly with EDC, producing carboxylic anhydrides, which then form corresponding amides when amine compounds are present. This reaction is significant in the field of bioconjugation (Nakajima & Ikada, 1995).

Properties

IUPAC Name

ethyl 4-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO8/c1-6-25-18(24)11-7-9-12(10-8-11)22-17(23)15-13-14(28-20(2,3)27-13)16-19(26-15)30-21(4,5)29-16/h7-10,13-16,19H,6H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMJQMRQMYERHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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